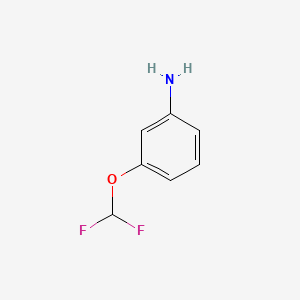

![molecular formula C13H10F3NO3S B1304755 乙酸4-羟基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯 CAS No. 240800-53-7](/img/structure/B1304755.png)

乙酸4-羟基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯

描述

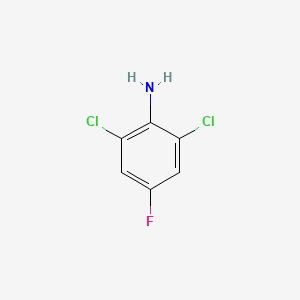

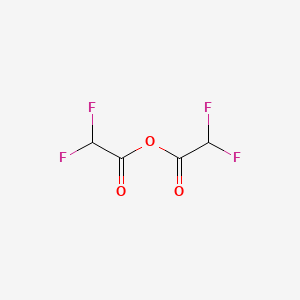

The compound of interest, Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, is a thiazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the trifluoromethyl group and the ethyl ester function in the molecule suggests potential for unique chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of thiazole derivatives is well-documented in the literature. For instance, ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates were prepared from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, indicating that similar starting materials and conditions could be employed for the synthesis of the compound . Additionally, the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate via regioselective dipolar cycloaddition demonstrates the feasibility of incorporating the trifluoromethyl group into such compounds . These methods could potentially be adapted for the synthesis of Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction . Theoretical methods like density functional theory (DFT) can also be used to predict and analyze the molecular geometry, electronic structure, and potential sites for hydrogen bonding . These techniques would be essential in confirming the structure of Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate once synthesized.

Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions. For example, the reaction of thiazole compounds with bromopyruvate can lead to the formation of highly functionalized products . The presence of the ethyl ester group in the compound could also allow for further transformations, such as hydrolysis or reduction. The reactivity of the trifluoromethyl group could be exploited in various substitution reactions, potentially leading to a wide array of derivatives for further study .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents present on the thiazole ring. The trifluoromethyl group is known to impart unique properties due to its electronegativity and size . The ethyl ester group could affect the compound's lipophilicity, potentially impacting its biological activity and pharmacokinetic profile. Experimental determination of these properties would be necessary to fully understand the behavior of Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate.

科学研究应用

合成和抗菌活性

乙酸4-羟基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯作为新型噻唑化合物的合成中间体,显示出抗菌活性。例如,邱立嘉(2015)的研究从这种化合物中合成了含有醚结构的新型噻唑化合物,对特定病原体如赤霉菌和蔓生菌等表现出真菌杀灭活性,具有显著的抑制百分比 Qiu Li-ga, 2015。

化学合成和衍生物探索

这种化合物还被用作合成各种类似物的前体,为化学探索和潜在的药物应用奠定基础。例如,Kenneth M. Boy和J. Guernon(2005)利用它合成了2-氨基乙基-5-羧乙氧基噻唑,采用了类Michael加成策略。这种方法突显了该化合物在生成新型衍生物方面的多功能性 Kenneth M. Boy & J. Guernon, 2005。

新型衍生物合成和反应

由H. M. Mohamed(2021)进行的进一步研究涉及合成乙酸1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑-3,2-a]吡啶-4-羧酸乙酯衍生物,展示了该化合物在创造具有潜在生物活性的新化学品中的作用。这项研究详细阐述了各种反应以产生新化合物,强调了该化合物在合成化学中的实用性和在开发生物活性分子方面的潜在应用 H. M. Mohamed, 2021。

抗增殖活性

在癌症研究领域,乙酸4-羟基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯已成为合成化合物进行抗癌活性测试的起点。J. P. Sonar等人(2020)开发了新的噻唑化合物,对乳腺癌细胞表现出显著的抗增殖活性,展示了该化合物作为抗癌药物开发的前体的潜力 J. P. Sonar et al., 2020。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3S/c1-2-20-12(19)9-10(18)17-11(21-9)7-4-3-5-8(6-7)13(14,15)16/h3-6,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRONBITZBMSSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101162501 | |

| Record name | Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

CAS RN |

240800-53-7 | |

| Record name | Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240800-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

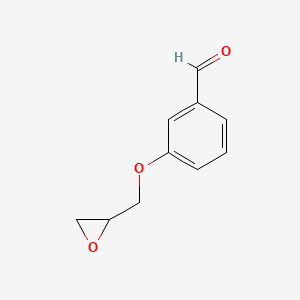

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)

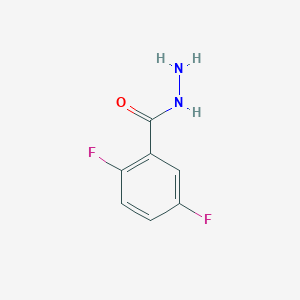

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)